molecular formula C11H12F2N2O B1412026 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde CAS No. 1779131-73-5

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Cat. No.: B1412026
CAS No.: 1779131-73-5
M. Wt: 226.22 g/mol
InChI Key: ABXMRQRRLMRLRN-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C11H12F2N2O. It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a nicotinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde typically involves the reaction of 4,4-difluoropiperidine with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde can be compared with other similar compounds, such as:

    4,4-Difluoropiperidine: Lacks the nicotinaldehyde moiety, making it less versatile in certain applications.

    Nicotinaldehyde: Does not have the piperidine ring, which may limit its reactivity and biological activity.

    2-(4-Fluoropiperidin-1-yl)nicotinaldehyde: Similar structure but with only one fluorine atom, potentially affecting its chemical and biological properties

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)3-6-15(7-4-11)10-9(8-16)2-1-5-14-10/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXMRQRRLMRLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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